L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine
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Overview
Description
L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine is a peptide compound composed of six amino acids: valine, glutamine, glycine, isoleucine, proline, and tyrosine. Peptides like this one are essential in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural biological processes.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Enzymes like transaminases or chemical reagents like carbodiimides.
Major Products Formed
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and as a component in various biotechnological processes.
Mechanism of Action
The mechanism of action of L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Also an angiotensin-converting enzyme inhibitor with similar biological effects.
Uniqueness
L-Valyl-L-glutaminylglycyl-L-isoleucyl-L-prolyl-L-tyrosine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for unique interactions with biological targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
402568-57-4 |
---|---|
Molecular Formula |
C32H49N7O9 |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C32H49N7O9/c1-5-18(4)27(38-25(42)16-35-28(43)21(12-13-24(33)41)36-30(45)26(34)17(2)3)31(46)39-14-6-7-23(39)29(44)37-22(32(47)48)15-19-8-10-20(40)11-9-19/h8-11,17-18,21-23,26-27,40H,5-7,12-16,34H2,1-4H3,(H2,33,41)(H,35,43)(H,36,45)(H,37,44)(H,38,42)(H,47,48)/t18-,21-,22-,23-,26-,27-/m0/s1 |
InChI Key |
RCANYPGYBNJWQA-UFJQNVIVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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